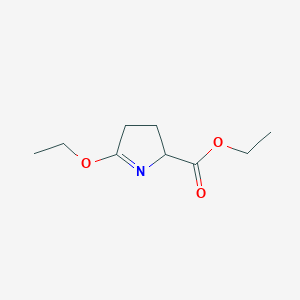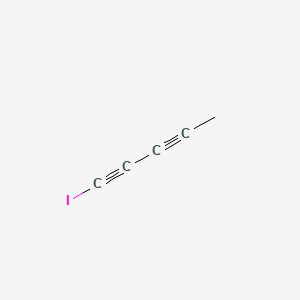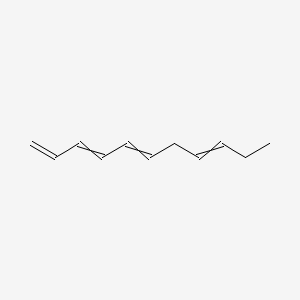
Undeca-1,3,5,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeca-1,3,5,8-tetraene is an organic compound with the molecular formula C₁₁H₁₆. It is a polyene, meaning it contains multiple double bonds. This compound is notable for its unique structure, which includes four conjugated double bonds. The presence of these conjugated double bonds gives this compound interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undeca-1,3,5,8-tetraene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. Another method involves the dehydrohalogenation of halogenated precursors using strong bases like potassium tert-butoxide. The reaction conditions typically require an inert atmosphere and controlled temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale Wittig reactions or catalytic dehydrogenation processes. These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Undeca-1,3,5,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can reduce the double bonds to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
Undeca-1,3,5,8-tetraene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of conjugated systems and their reactivity.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of undeca-1,3,5,8-tetraene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron density distribution across the conjugated system, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Octa-1,3,5,7-tetraene: Another polyene with four conjugated double bonds but a shorter carbon chain.
Deca-1,3,5,7,9-pentaene: A polyene with five conjugated double bonds, offering different reactivity and stability.
Trideca-1,3,5,7,9,11-hexaene: A polyene with six conjugated double bonds, used in advanced material synthesis.
Uniqueness
Undeca-1,3,5,8-tetraene is unique due to its specific chain length and the position of its double bonds. This structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
38533-54-9 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
undeca-1,3,5,8-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5-9,11H,1,4,10H2,2H3 |
InChI Key |
JXRWPVZILDJGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


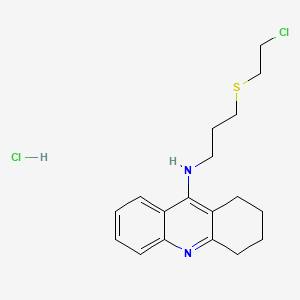
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
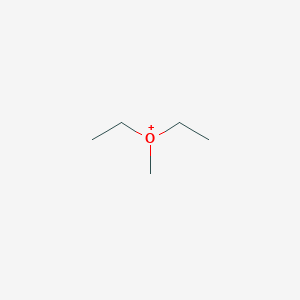
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
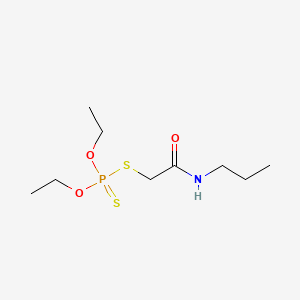
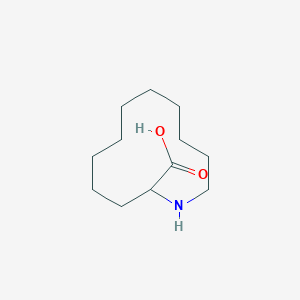
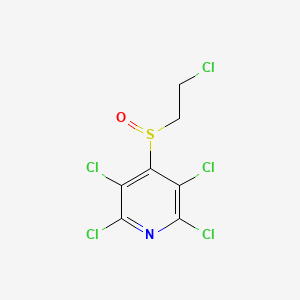
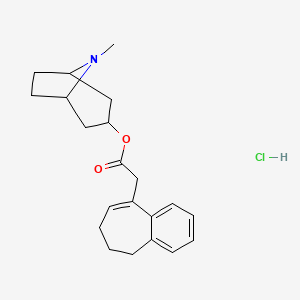
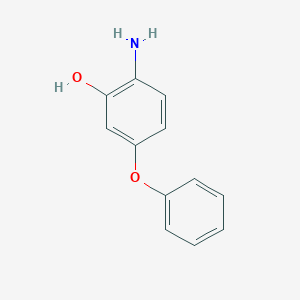
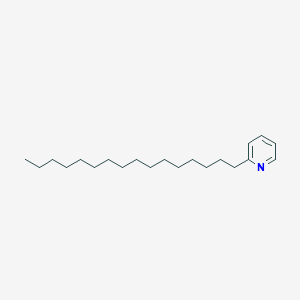

![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
